Benzo[h][1,6]naphthyridine-5-carbaldehyde
Overview
Description
“Benzo[h][1,6]naphthyridine-5-carbaldehyde” is a compound that belongs to the class of 1,6-naphthyridines . These compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, such as “Benzo[h][1,6]naphthyridine-5-carbaldehyde”, has been a subject of extensive research. One method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines when one equivalent of arylboronic acid is used, and diarylated-1,6-naphthyridines when two equivalents are used .
Molecular Structure Analysis
The molecular structure of “Benzo[h][1,6]naphthyridine-5-carbaldehyde” is characterized by the fusion of two pyridine rings through two adjacent carbon atoms. This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Chemical Reactions Analysis
The chemical reactivity of 1,6-naphthyridines has been studied extensively. For example, the relative nucleophilicities of the nitrogen atoms in the peripheral pyridine ring of 6-methylbenzo[b]naphthyridines have been investigated .
Scientific Research Applications
Synthesis and Derivatives
Benzo[h][1,6]naphthyridine-5-carbaldehyde is a compound that serves as a starting material for the synthesis of various derivatives. For example, it has been used in the synthesis of benzo[3,4-h][1,6]naphthyridine derivatives through Friedländer condensation, a process involving reactive methylenes (Rote et al., 2011). This synthesis approach is significant for generating novel compounds with potential applications in various fields.
Fluorescence Properties and Interactions
The fluorescence properties of benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives have been a subject of research, particularly their interactions with solvents and biomolecules. Studies have been conducted to investigate the fluorescence spectroscopic properties of these compounds in different organic solvents and their interactions with bovine serum albumin (BSA) (Shelar et al., 2011). This research is vital for understanding the photophysical behavior of these compounds and their potential as fluorescent probes in biological systems.
Photophysical and Electro Luminescence Studies
Further research into the photophysical properties of benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives includes the analysis of their electro luminescence and fluorescence properties. Studies have been conducted to understand the impact of electron donor-acceptor substituents on these properties, along with investigations into the compounds' fluorescent quantum yields (Kumar et al., 2017). Such research is essential for the development of new materials with desirable luminescent properties for various applications.
Potential Applications in Fluorescence Probing
The interaction of benzo[h][1,6]naphthyridine-5-carbaldehyde derivatives with proteins like human serum albumin (HSA) and BSA has been explored, indicating their potential as neutral and hydrophobic fluorescence probes. This ability to act as fluorescence probes could be significant for examining microenvironments in proteins, polymers, micelles, and other organized assemblies (Shelar et al., 2012).
Catalyzed Synthesis of Functionalized Derivatives
Research also indicates that benzo[h][1,6]naphthyridine-5-carbaldehyde can undergo catalyzed reactions to produce functionalized derivatives. For instance, a study demonstrated the synthesis of such derivatives via a three-component reaction catalyzed by L-proline, highlighting a method that is both environmentally friendly and efficient (Fu et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[h][1,6]naphthyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-12-10-5-3-7-14-13(10)9-4-1-2-6-11(9)15-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCXVYVMZWAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355923 | |
Record name | benzo[h][1,6]naphthyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h][1,6]naphthyridine-5-carbaldehyde | |
CAS RN |
69164-27-8 | |
Record name | benzo[h][1,6]naphthyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.